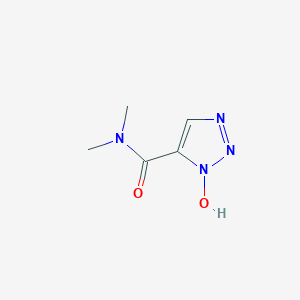
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide, also known as HDMTC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HDMTC belongs to the class of triazole carboxamide derivatives, which have been found to exhibit a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to exhibit a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. Several studies have reported the potential of 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide as a novel anticancer agent, which induces apoptosis in cancer cells by activating the caspase pathway. Moreover, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to exhibit antiviral activity against several viruses, including HIV-1, herpes simplex virus type 1, and influenza A virus.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide is not fully understood, but several studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of cysteine proteases that play a crucial role in the regulation of apoptosis. 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to activate caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Moreover, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has several advantages as a research tool, including its broad range of biological activities, low toxicity, and easy synthesis. However, there are also some limitations to its use in lab experiments, including its poor solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide, including the development of new synthetic methods for its production, the investigation of its potential as a novel anticancer agent, and the exploration of its mechanism of action. Moreover, further studies are needed to determine the optimal conditions for its use in lab experiments and to evaluate its potential for use in clinical applications.
Conclusion
In conclusion, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. Its broad range of biological activities, including anticancer, antimicrobial, and antiviral properties, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and to evaluate its potential for use in clinical applications.
Synthesemethoden
The synthesis of 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide involves the reaction of dimethylformamide dimethylacetal with 5-amino-1,2,4-triazole-3-carboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Eigenschaften
CAS-Nummer |
198754-70-0 |
|---|---|
Produktname |
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide |
Molekularformel |
C5H8N4O2 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
3-hydroxy-N,N-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-8(2)5(10)4-3-6-7-9(4)11/h3,11H,1-2H3 |
InChI-Schlüssel |
OGHRIUNYEXRKKE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CN=NN1O |
Kanonische SMILES |
CN(C)C(=O)C1=CN=NN1O |
Synonyme |
1H-1,2,3-Triazole-5-carboxamide,1-hydroxy-N,N-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




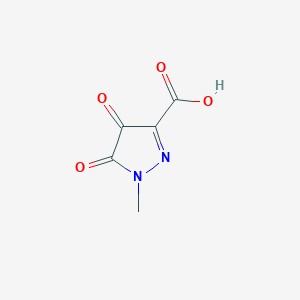
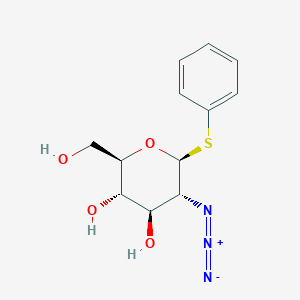
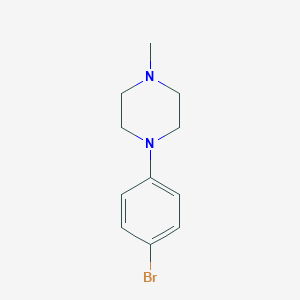

![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
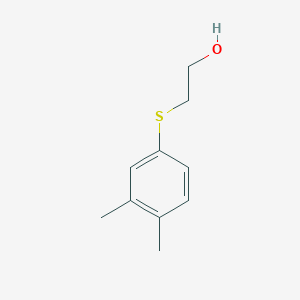
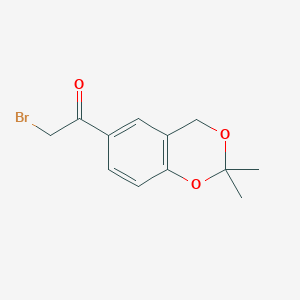
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
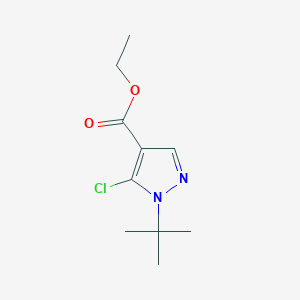
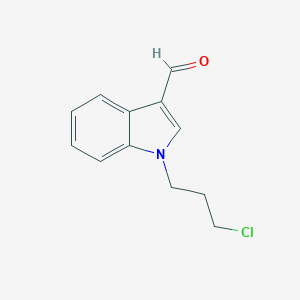
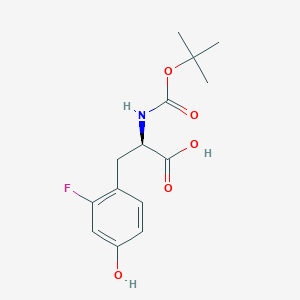
![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)